6-Butyl-2-[2-hydroxy-3-(2-phenyl-2-propyl)-5-(2,4,4-trimethyl-2-pentyl)phenyl]-[1,2,3]triazolo[4,5-f]isoindole-5,7(2H,6H)-dione
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Overview
Description
6-Butyl-2-[2-hydroxy-3-(2-phenyl-2-propyl)-5-(2,4,4-trimethyl-2-pentyl)phenyl]-[1,2,3]triazolo[4,5-f]isoindole-5,7(2H,6H)-dione is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 6-Butyl-2-[2-hydroxy-3-(2-phenyl-2-propyl)-5-(2,4,4-trimethyl-2-pentyl)phenyl]-[1,2,3]triazolo[4,5-f]isoindole-5,7(2H,6H)-dione involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core triazoloisoindole structure, followed by the introduction of the butyl, hydroxy, phenyl, and pentyl groups through various substitution and addition reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The phenyl and triazoloisoindole rings can be reduced under specific conditions.
Substitution: The butyl and pentyl groups can be substituted with other alkyl or aryl groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Butyl-2-[2-hydroxy-3-(2-phenyl-2-propyl)-5-(2,4,4-trimethyl-2-pentyl)phenyl]-[1,2,3]triazolo[4,5-f]isoindole-5,7(2H,6H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, 6-Butyl-2-[2-hydroxy-3-(2-phenyl-2-propyl)-5-(2,4,4-trimethyl-2-pentyl)phenyl]-[1,2,3]triazolo[4,5-f]isoindole-5,7(2H,6H)-dione stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Phenyltriazoloisoindoles: Differ in the substitution pattern on the phenyl ring.
Butyltriazoloisoindoles: Differ in the length and branching of the butyl group.
Hydroxytriazoloisoindoles: Differ in the position and number of hydroxy groups.
Biological Activity
6-Butyl-2-[2-hydroxy-3-(2-phenyl-2-propyl)-5-(2,4,4-trimethyl-2-pentyl)phenyl]-[1,2,3]triazolo[4,5-f]isoindole-5,7(2H,6H)-dione (CAS No. 945857-19-2) is a synthetic compound with a complex molecular structure that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antiproliferative effects and antimicrobial properties.
- Molecular Formula : C35H42N4O3
- Molar Mass : 566.75 g/mol
- IUPAC Name : 6-butyl-2-(2-hydroxy-3-(2-phenylpropan-2-yl)-5-(2,4,4-trimethylpentan-2-yl)phenyl)-[1,2,3]triazolo[4,5-f]isoindole-5,7(2H,6H)-dione
- Purity : 98%
Antiproliferative Activity
Recent studies have indicated that compounds similar to 6-butyl derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Mechanism of Action : Compounds like 6-butyl derivatives have been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways. This is often mediated by the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.
-
Case Studies :
- A study demonstrated that a related triazole compound exhibited potent activity against prostate cancer cell lines (PC3), showing a higher efficacy than standard chemotherapeutics like cisplatin .
- Another investigation highlighted the dual role of small molecular weight compounds as both antimicrobial and anticancer agents, suggesting that 6-butyl derivatives could possess similar multifunctional properties .
Antimicrobial Activity
The antimicrobial properties of 6-butyl derivatives have also been explored:
- Broad-Spectrum Activity : Preliminary data suggest that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. For example:
Data Tables
Property | Value |
---|---|
Molecular Formula | C35H42N4O3 |
CAS Number | 945857-19-2 |
Molar Mass | 566.75 g/mol |
Purity | 98% |
Properties
CAS No. |
945857-19-2 |
---|---|
Molecular Formula |
C35 H42 N4 O3 C35H42N4O3 |
Molecular Weight |
566.7 g/mol |
IUPAC Name |
6-butyl-2-[2-hydroxy-3-(2-phenylpropan-2-yl)-5-(2,4,4-trimethylpentan-2-yl)phenyl]pyrrolo[3,4-f]benzotriazole-5,7-dione |
InChI |
InChI=1S/C35H42N4O3/c1-9-10-16-38-31(41)24-19-27-28(20-25(24)32(38)42)37-39(36-27)29-18-23(34(5,6)21-33(2,3)4)17-26(30(29)40)35(7,8)22-14-12-11-13-15-22/h11-15,17-20,40H,9-10,16,21H2,1-8H3 |
InChI Key |
RTGXQEDCXOAARE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=CC3=NN(N=C3C=C2C1=O)C4=CC(=CC(=C4O)C(C)(C)C5=CC=CC=C5)C(C)(C)CC(C)(C)C |
Origin of Product |
United States |
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